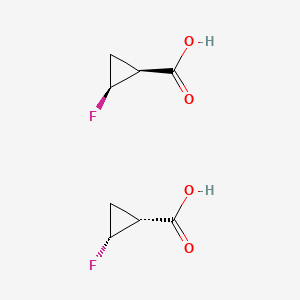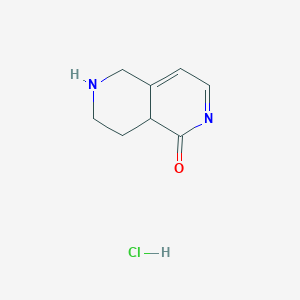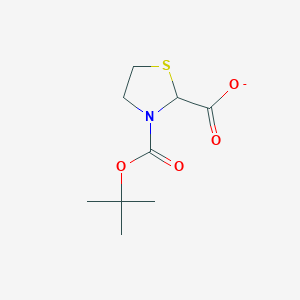
2,3-Thiazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid is a compound that features a thiazolane ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid typically involves the reaction of thiazolane-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolane ring to thiazolidine derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid in methanol are employed for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Deprotected amines ready for further functionalization.
Aplicaciones Científicas De Investigación
3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid primarily involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group is introduced via nucleophilic addition-elimination reactions, and its removal is facilitated by acidic conditions that lead to the formation of a tert-butyl carbocation, which is then eliminated .
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-butoxycarbonyl-thiazolidine carboxylic acid
- tert-butoxycarbonyl-protected amino acids
- tert-butoxycarbonyl-protected dipeptides
Uniqueness
3-(tert-butoxycarbonyl)-1,3-thiazolane-2-carboxylic acid is unique due to its specific thiazolane ring structure, which imparts distinct chemical reactivity and stability compared to other Boc-protected compounds. This uniqueness makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection of amine groups are crucial .
Propiedades
Fórmula molecular |
C9H14NO4S- |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1 |
Clave InChI |
HYAXPNDMEODKHI-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCSC1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


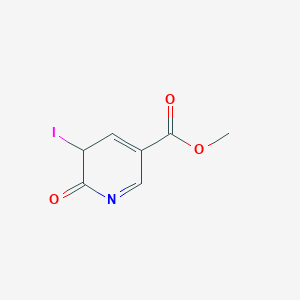
![(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid](/img/structure/B12358348.png)

![4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12358357.png)

![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B12358364.png)
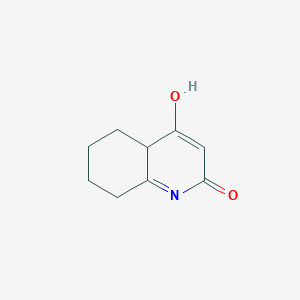
![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12358379.png)


![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)
